molecular formula C14H15N3O B4722327 N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea

N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea

Cat. No. B4722327
M. Wt: 241.29 g/mol
InChI Key: BVBLXMIDAMCQJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to "N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea," often involves the reaction of amines with isocyanates or carbodiimides. For example, a study discusses the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides a method for synthesizing hydroxamic acids and ureas from carboxylic acids, potentially applicable to the synthesis of "N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea" derivatives (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives, including "N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea," is characterized by the presence of hydrogen bonding, which plays a crucial role in determining the compound's properties and reactivity. A study on N-(pyridin-2-yl),N'-substituted ureas revealed insights into the substituent effect on complexation, highlighting the importance of hydrogen bonding in these compounds (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives engage in various chemical reactions, reflecting their chemical properties. For instance, the Lossen rearrangement mentioned earlier illustrates the reactivity of these compounds in forming ureas from carboxylic acids. Another study on the synthesis of N-substituted phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)ureas demonstrates the versatility of urea derivatives in synthesizing compounds with potential biological activity (Xie Xian-ye, 2007).

Physical Properties Analysis

The physical properties of "N-phenyl-N'-[1-(2-pyridinyl)ethyl]urea" and similar compounds are influenced by their molecular structure, particularly the presence of intramolecular hydrogen bonding. This bonding can affect the compound's solubility, melting point, and crystalline structure. For example, the study by Hauback et al. on the structure of N,N'-diphenyl-N-(2-pyridmyl)urea hemihydrate provides insights into the compound's crystalline state, highlighting the role of hydrogen bonding in determining its physical properties (Hauback et al., 1988).

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity and stability, are influenced by their functional groups and molecular structure. Studies on the reactions and biological activities of urea derivatives provide valuable information on their chemical behavior. For instance, the synthesis and biological evaluation of N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)ureas show the potential for developing biologically active compounds based on the urea scaffold (Wang Yan-gang, 2008).

Safety and Hazards

The safety and hazards associated with “N-phenyl-N’-[1-(2-pyridinyl)ethyl]urea” would depend on its specific physical and chemical properties, as well as how it is used or handled. Some urea derivatives are known to have herbicidal activity, which could pose risks if not handled properly .

Future Directions

The future directions for research on “N-phenyl-N’-[1-(2-pyridinyl)ethyl]urea” would depend on its potential applications. If it has useful biological or chemical activity, it could be studied further for potential use in agriculture, medicine, or other fields .

properties

IUPAC Name

1-phenyl-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-11(13-9-5-6-10-15-13)16-14(18)17-12-7-3-2-4-8-12/h2-11H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBLXMIDAMCQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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